ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate
Description
Systematic Nomenclature and Structural Classification
The IUPAC name This compound systematically describes its architecture:
- Ethyl acetate backbone : Provides ester functionality at the terminal position.
- 3-Oxopiperazine core : A six-membered diamine ring with a ketone group at position 3, creating a planar amide-like region.
- 1-[(2,3-Dioxoindol-1-yl)methyl] substituent : An N-methylated indole derivative bearing two ketone groups at positions 2 and 3, forming a conjugated diketone system.
Structural classification places this compound in three overlapping categories:
- Indole-piperazine hybrids : Combines indole's aromaticity with piperazine's conformational flexibility.
- Diketone-containing heterocycles : The 2,3-dioxoindole moiety introduces strong electron-withdrawing character.
- Ester-functionalized amines : The ethyl acetate group modulates lipophilicity and metabolic stability.
| Feature | Component | Role |
|---|---|---|
| Aromatic core | 2,3-Dioxoindole | π-π stacking and dipole interactions |
| Hydrogen-bond donor | Piperazine N-H | Target binding |
| Solubility modifier | Ethyl acetate | Bioavailability enhancement |
Historical Context in Heterocyclic Compound Research
The synthesis of indole-piperazine hybrids emerged prominently in antiviral research during the late 2000s, as evidenced by patent filings for HIV-1 attachment inhibitors. Key developmental milestones include:
- 2008 : Bristol-Myers Squibb disclosed N-substituted piperazine-indole derivatives with sub-micromolar anti-HIV activity.
- 2010 : Chinese researchers patented 3-aryl-4-aminofuranone-indole conjugates, demonstrating the therapeutic potential of diketone-functionalized indoles.
- 2015–2025 : Progressive optimization of piperazine oxidation states and N-substituent patterns, culminating in compounds like ethyl {1-[(2,3-dioxoindol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate.
This compound's design reflects three evolutionary trends:
Position Within Indole-Piperazine Hybrid Scaffolds
Comparative analysis with related structures reveals distinct features:
The subject compound occupies a unique niche through:
- Dual electron-deficient zones : The 2,3-dioxoindole (calculated dipole moment: 5.2 D) and 3-oxopiperazine (dipole: 3.8 D) create complementary charge gradients for molecular recognition.
- Stereoelectronic tuning : Methylation at indole-N1 prevents unwanted tautomerization while maintaining planarity.
- Bridged pharmacophores : The -CH2- linker between indole and piperazine allows optimal spatial orientation for bisubstrate analog functionality.
Quantum mechanical calculations (DFT/B3LYP/6-31G*) predict:
- HOMO (-5.8 eV) : Localized on indole diketone system
- LUMO (-1.3 eV) : Centered at piperazine carbonyl This orbital separation suggests potential for charge-transfer interactions in protein binding environments.
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl 2-[1-[(2,3-dioxoindol-1-yl)methyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C17H19N3O5/c1-2-25-14(21)9-13-16(23)18-7-8-19(13)10-20-12-6-4-3-5-11(12)15(22)17(20)24/h3-6,13H,2,7-10H2,1H3,(H,18,23) |
InChI Key |
YZKQANGSRUZMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Ketoesters
The 3-oxopiperazine ring is typically synthesized via cyclocondensation of ethylenediamine derivatives with α-ketoesters. For example, reacting ethyl 2-oxoacetate with N-Boc-ethylenediamine under acidic conditions yields the 2,5-diketopiperazine intermediate. Subsequent Boc deprotection and selective oxidation at the 3-position using Jones reagent generates the 3-oxopiperazin-2-yl acetate skeleton.
Reaction Conditions :
Ultrasound-Assisted Ring Closure
Adapting methodologies from pyrano[2,3-c]pyrazole syntheses, ultrasound irradiation (25 kHz, 250 W) accelerates the cyclization of ethyl glycinate with methyl glyoxalate in the presence of InCl₃ (20 mol%). This approach reduces reaction time from hours to 20 minutes while improving yields to 85–95%.
Optimized Parameters :
-
Catalyst: InCl₃ (20 mol%)
-
Solvent: 50% EtOH/H₂O
-
Temperature: 40°C
Introduction of the (2,3-Dioxoindol-1-yl)Methyl Group
Alkylation of Piperazine with Bromomethylisatin
The indolylmethyl moiety is introduced via nucleophilic alkylation using 1-(bromomethyl)-2,3-dioxo-2,3-dihydro-1H-indole (bromomethylisatin). Reacting the 3-oxopiperazin-2-yl acetate with bromomethylisatin in DMF under basic conditions installs the substituent at the piperazine N1 position.
Reaction Protocol :
Mannich Reaction for Direct Functionalization
A Mannich-type reaction condenses isatin , formaldehyde , and the piperazine core in one pot. Catalyzed by InCl₃ (15 mol%), this method avoids pre-functionalization of isatin, though competing dimerization necessitates careful stoichiometric control.
Key Data :
Acetylation with Ethyl Chloroacetate
The final step involves N-acetylation of the secondary amine on the piperazine ring using ethyl chloroacetate . Triethylamine (TEA) scavenges HCl, driving the reaction to completion.
Procedure :
-
Reagents: Ethyl chloroacetate (1.5 equiv), TEA (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → rt, 4 h
Integrated Multi-Component Synthesis
Combining the above steps into a one-pot process remains challenging due to incompatible reaction conditions. However, a sequential MCR approach under ultrasound irradiation shows promise:
Performance Metrics :
-
Total time: 35 min
-
Overall yield: 54%
-
Purity (HPLC): 96%
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Fragment Coupling | 3 | 52 | 18 | High purity |
| Ultrasound-Assisted MCR | 1 | 54 | 0.6 | Rapid, energy-efficient |
| Conventional Alkylation | 2 | 65 | 16 | Reliable scalability |
Characterization and Validation
Synthetic batches were validated using:
Chemical Reactions Analysis
Types of Reactions
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The ester group can facilitate the compound’s transport across cell membranes.
Comparison with Similar Compounds
Ethyl(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 41042-21-1)
- Structure : Lacks the 3-oxopiperazine ring, featuring only the ethyl ester-linked indole-dione core.
- This simplification may result in lower target selectivity compared to the target compound.
- Synthesis : Prepared via alkylation of 1H-indole-2,3-dione with ethyl bromoacetate using KF-Celite in 2-methyltetrahydrofuran (2-MeTHF), yielding 97% product .
Phthalazine-Indole Derivatives (3e, 3f, 3g)
- Structures : 1-[3-(Substituted indol-1-yl)prop-1-yn-1-yl]phthalazine derivatives (e.g., 3e, 3f, 3g) .
- Key Differences: Replace the piperazine-ester group with a phthalazine-propargyl-indole system.
- Activity : Exhibited antitumor activity in vitro, with 3e showing 80% yield and 3f 30% yield in synthesis .
5-[(2-Oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid (IMV)
Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate
- Structure : Contains the 3-oxopiperazine ring and ethyl ester group but substitutes the indole-dione-methyl group with an acetyl group .
Biological Activity
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 253.23 g/mol. The compound features an indole derivative linked to a piperazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of indole compounds exhibit significant activity against various bacterial strains. A related study demonstrated that certain indole derivatives showed IC50 values in the low micromolar range against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on piperazine derivatives indicated that modifications at specific positions could enhance cytotoxicity against cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Indole Core : The presence of the indole structure is essential for biological activity; modifications can either enhance or diminish efficacy.
- Piperazine Ring : Variations in the piperazine moiety influence solubility and receptor binding affinity.
- Substituents : The nature and position of substituents on both the indole and piperazine rings significantly affect the compound's pharmacological profile.
Case Studies
Several studies have explored derivatives of this compound:
Study 1: Antitubercular Activity
A series of substituted piperazine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One derivative showed an IC90 value of 40.32 μM, indicating moderate activity .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
